molecular formula C6H12N2O2 B177807 (S)-Piperazine-2-carboxylic acid methyl ester CAS No. 198992-49-3

(S)-Piperazine-2-carboxylic acid methyl ester

Cat. No. B177807
CAS RN: 198992-49-3
M. Wt: 144.17 g/mol
InChI Key: ODQZNBWVRPKMKN-YFKPBYRVSA-N
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Description

“(S)-Piperazine-2-carboxylic acid methyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of esters, including “this compound”, is relatively simple . The ester group (COO) is attached to a carbon chain ®, and a methyl group (CH3) is attached to the oxygen in the ester group . The chemical formula for a general methyl ester is RCOOCH3, where R is any alkyl group .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo several types of reactions. One common reaction is esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester . Another reaction pathway involves the reaction of acid chlorides with alcohols to yield an ester .


Physical And Chemical Properties Analysis

Esters, including “this compound”, have certain physical and chemical properties. They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, so they cannot engage in intermolecular hydrogen bonding with one another . This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Mechanism of Action

The mechanism of ester formation involves a few steps. The first step is a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then acts as a nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Future Directions

Recent research has focused on the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This suggests potential future directions for the use and synthesis of esters like “(S)-Piperazine-2-carboxylic acid methyl ester”.

properties

IUPAC Name

methyl (2S)-piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZNBWVRPKMKN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426589
Record name Methyl (2S)-piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198992-49-3
Record name Methyl (2S)-piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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